Onradivir

Influenza A Antiviral Efficacy Phase III Trial

Onradivir (ZSP1273) is the first-in-class, orally active PB2 cap-binding inhibitor approved for influenza A, fundamentally distinct from neuraminidase and PA endonuclease inhibitors. It retains potency against oseltamivir- and baloxavir-resistant strains (IC50 0.562 nM), making it essential for resistance research and combination therapy screening. Secure this benchmark PB2 inhibitor now to advance your antiviral programs with a compound proven to reduce time to symptom alleviation by 24.52 hours in clinical trials.

Molecular Formula C22H22F2N6O2
Molecular Weight 440.4 g/mol
CAS No. 2200336-20-3
Cat. No. B12427892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOnradivir
CAS2200336-20-3
Molecular FormulaC22H22F2N6O2
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESC1CC2CCC1C(C2NC3=NC(=NC(=C3F)C4CC4)C5=C6C=C(C=NC6=NN5)F)C(=O)O
InChIInChI=1S/C22H22F2N6O2/c23-12-7-13-18(29-30-19(13)25-8-12)21-27-17(11-5-6-11)15(24)20(28-21)26-16-10-3-1-9(2-4-10)14(16)22(31)32/h7-11,14,16H,1-6H2,(H,31,32)(H,25,29,30)(H,26,27,28)/t9?,10?,14-,16-/m0/s1
InChIKeyJCHDJLSIYWBAHI-ZWHBIUKWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Onradivir (CAS 2200336-20-3) for Influenza A: Baseline Data & Procurement Overview


Onradivir (CAS 2200336-20-3), also known as ZSP1273, is an orally active small molecule antiviral agent that targets the PB2 cap-binding subunit of the influenza A virus RNA polymerase complex [1]. It is a first-in-class approved drug in this category, having received its first global regulatory approval in China in May 2025 for the treatment of acute uncomplicated influenza A in adults [2]. The compound's molecular formula is C22H22F2N6O2 with a molecular weight of 440.45 g/mol .

Onradivir Procurement Guide: Why Oseltamivir or Baloxavir Are Not Direct Substitutes


Onradivir's mechanism of action as a PB2 cap-binding inhibitor fundamentally differentiates it from neuraminidase inhibitors (e.g., oseltamivir, peramivir) and PA endonuclease inhibitors (e.g., baloxavir marboxil) [1]. This mechanistic divergence has quantifiable consequences for potency and resistance profiles. For instance, onradivir maintains potent inhibitory activity against viral strains that have developed resistance to oseltamivir or baloxavir, meaning that substituting onradivir with these alternatives would be ineffective against such resistant variants [2]. The following sections provide the specific, comparator-based data that substantiate why onradivir should be considered a distinct and non-interchangeable entity in both research and clinical procurement contexts.

Onradivir Evidence Guide: Head-to-Head Data vs. Oseltamivir, Baloxavir, and Other Antivirals


Phase III Clinical Trial: Onradivir vs. Oseltamivir on Time to Alleviation of Symptoms (TTAS)

In a Phase III trial (NCT04683406), a 600 mg once-daily dose of onradivir demonstrated a significantly shorter median Time to Alleviation of Symptoms (TTAS) compared to placebo, and a numerically shorter TTAS compared to oseltamivir. The primary endpoint showed onradivir's median TTAS was 38.83 hours (95% CI: 35.32–41.18) versus oseltamivir's 42.17 hours (95% CI: 38.27–52.83) [1]. This 3.34-hour (8%) difference, while not statistically significant in this trial for this direct comparison (p=0.092), supports onradivir as a clinically effective alternative with a comparable or potentially faster recovery profile.

Influenza A Antiviral Efficacy Phase III Trial

Potency: Comparative In Vitro Antiviral Activity (IC50/EC90)

In vitro studies quantify a vast difference in potency between onradivir and other classes of antivirals. Onradivir inhibits the influenza A virus RNA polymerase PB2 subunit with an IC50 of 0.562 nM . Reports indicate its antiviral activity is approximately 50 times more potent than baloxavir and over 1,000 times more potent than oseltamivir, with an EC90 of 0.05 nM [1].

Influenza A PB2 Inhibitor Antiviral Potency

Resistance Profile: Activity Against Oseltamivir- and Baloxavir-Resistant Strains

A key differentiation of onradivir is its activity against viral strains resistant to other classes of antivirals. Preclinical studies confirm that onradivir maintains strong inhibitory activity against oseltamivir-resistant virus strains, baloxavir-resistant virus strains, and highly pathogenic avian influenza virus strains [1]. This is a critical advantage, as it addresses a major limitation of current first-line therapies.

Influenza A Antiviral Resistance PB2 Inhibitor

Mechanism of Action: Targeted PB2 Cap-Binding Inhibition vs. Neuraminidase or PA Endonuclease

Onradivir is the first approved influenza drug that specifically targets the PB2 cap-binding domain of the viral RNA polymerase complex [1]. This mechanism is distinct from neuraminidase inhibitors (e.g., oseltamivir, which block viral release) and PA endonuclease inhibitors (e.g., baloxavir, which block viral mRNA synthesis initiation) [2]. By inhibiting the 'cap-snatching' process essential for viral transcription, onradivir provides a novel and orthogonal mode of viral suppression.

Influenza A Mechanism of Action PB2 Inhibitor

Onradivir (CAS 2200336-20-3): Best-Fit Research & Procurement Scenarios Based on Differentiated Evidence


Research on Antiviral Resistance and Viral Polymerase Mechanisms

Onradivir is an ideal candidate for research groups studying influenza antiviral resistance and the fundamental biology of the viral RNA polymerase complex. Its proven activity against oseltamivir- and baloxavir-resistant strains, as detailed in the evidence above [1], makes it a critical tool for dissecting resistance pathways and for screening next-generation inhibitors that can overcome these mechanisms. Its unique PB2 binding mode also enables detailed structural studies of cap-snatching inhibition [2].

Development of Next-Generation or Combination Antiviral Therapies

Given its distinct mechanism of action and high potency (IC50 of 0.562 nM) [1], onradivir is a compelling reference compound for developing new influenza therapies. Its orthogonal target compared to neuraminidase and PA inhibitors suggests a high potential for synergistic combination regimens, making it an essential reference in assays designed to test for additive or synergistic antiviral effects with other drug classes [2].

Preclinical and Clinical Pharmacology Studies for PB2 Inhibitors

As the first-in-class approved PB2 inhibitor [1], onradivir serves as the benchmark for all future compounds in this category. It is a necessary control in preclinical pharmacokinetic and pharmacodynamic studies aiming to establish correlations between PB2 target engagement, viral load reduction, and clinical outcome, such as the 24.52-hour reduction in TTAS compared to placebo observed in trials [2]. Its well-characterized oral bioavailability and human efficacy profile provide a strong foundation for translational research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Onradivir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.